molecular formula C27H29N3O3S2 B388027 METHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-5-OXO-4-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

METHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-5-OXO-4-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B388027
M. Wt: 507.7g/mol
InChI Key: KYIGLNRXPXYVGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-4-(2-thienyl)-5,6,7,8-tetrahydro-1(4H)-quinolinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features multiple fused rings, including quinoline and thiophene moieties, which are known for their significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-5-OXO-4-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step reactions. One common approach is the condensation reaction between substituted cinnamonitriles and 5,5-dimethyl-1,3-cyclohexanedione in the presence of a catalyst such as KF-montmorillonite in ethanol . This reaction yields the desired quinoline derivative, which can then be further reacted with thiophene derivatives to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and green chemistry principles are often employed to minimize environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-4-(2-thienyl)-5,6,7,8-tetrahydro-1(4H)-quinolinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Methyl 2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-4-(2-thienyl)-5,6,7,8-tetrahydro-1(4H)-quinolinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-5-OXO-4-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity. For example, the cyano group can participate in hydrogen bonding, while the quinoline and thiophene rings can engage in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-4-(2-thienyl)-5,6,7,8-tetrahydro-1(4H)-quinolinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is unique due to its combination of quinoline and thiophene moieties, along with multiple functional groups that enhance its reactivity and potential applications. This structural complexity allows it to exhibit a wide range of biological and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H29N3O3S2

Molecular Weight

507.7g/mol

IUPAC Name

methyl 2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-4-thiophen-2-yl-6,8-dihydro-4H-quinolin-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C27H29N3O3S2/c1-27(2)12-17-23(18(31)13-27)21(20-10-7-11-34-20)16(14-28)24(29)30(17)25-22(26(32)33-3)15-8-5-4-6-9-19(15)35-25/h7,10-11,21H,4-6,8-9,12-13,29H2,1-3H3

InChI Key

KYIGLNRXPXYVGO-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2C3=C(C4=C(S3)CCCCC4)C(=O)OC)N)C#N)C5=CC=CS5)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=C(C4=C(S3)CCCCC4)C(=O)OC)N)C#N)C5=CC=CS5)C(=O)C1)C

Origin of Product

United States

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